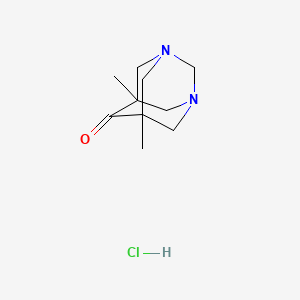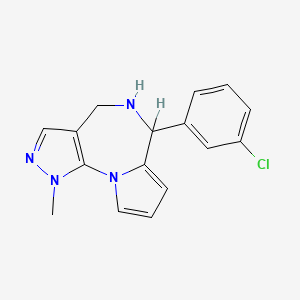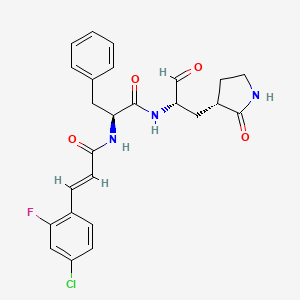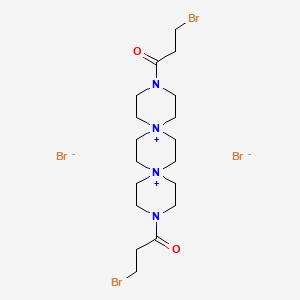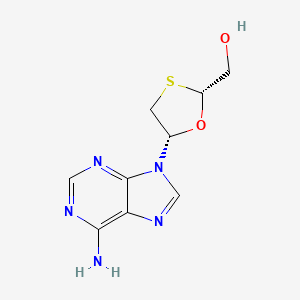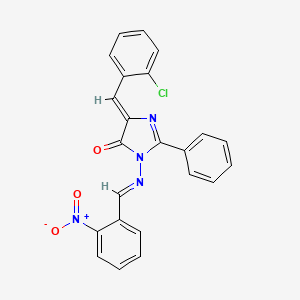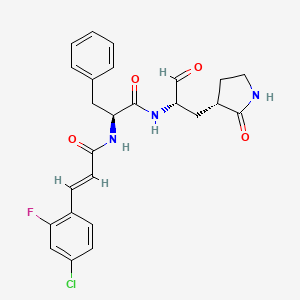
3Clpro-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3CLpro-1 is an antiviral drug related to rupintrivir, acting as a 3C-like protease inhibitor. It was originally developed for the treatment of human enterovirus 71. This compound is one of the most potent inhibitors of the viral enzyme 3C-like protease, with an in vitro IC50 of 200 nM . It also shows activity against coronavirus diseases such as SARS and MERS and is under investigation as a potential treatment agent for COVID-19 .
Métodos De Preparación
The preparation of 3CLpro-1 involves several synthetic steps:
Substitution Reaction: The compound 1 undergoes a substitution reaction with ethyl trifluoroacetate in the presence of an organic solvent and alkali to form compound 2.
Hydrolysis Reaction: Compound 3 is hydrolyzed under the action of an organic solvent and alkali to obtain compound 4.
Condensation Reactions: Compound 4 and compound 2 are condensed under the conditions of an organic solvent and a condensing agent to form compound 5. Compound 5 is then further condensed with compound 6 under similar conditions to obtain compound 7.
Dehydration Reaction: Finally, compound 7 undergoes a dehydration reaction in the presence of an organic solvent, alkali, and a dehydrating agent to yield the this compound inhibitor.
Análisis De Reacciones Químicas
3CLpro-1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, usually water. .
Aplicaciones Científicas De Investigación
3CLpro-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of 3C-like proteases.
Biology: It helps in understanding the role of 3C-like proteases in viral replication and pathogenesis.
Medicine: It is being investigated as a potential therapeutic agent for treating viral infections, including COVID-19.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mecanismo De Acción
3CLpro-1 exerts its effects by inhibiting the 3C-like protease, a key enzyme in the replication of coronaviruses. The enzyme cleaves the viral polyprotein at eleven conserved sites, which is essential for the production of functional viral proteins. The inhibition of this protease prevents the virus from replicating and spreading .
Comparación Con Compuestos Similares
3CLpro-1 is compared with other similar compounds such as:
Rupintrivir: Another 3C-like protease inhibitor with similar antiviral properties.
Nirmatrelvir: A covalent inhibitor of 3C-like protease, used in combination with ritonavir for treating COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3C-like protease, approved in Japan for treating COVID-19
This compound stands out due to its high potency and broad-spectrum activity against various coronaviruses, making it a promising candidate for further development and clinical use .
Propiedades
Número CAS |
2409054-43-7 |
|---|---|
Fórmula molecular |
C25H25ClFN3O4 |
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoyl]amino]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1 |
Clave InChI |
HXAHMXYAYHWWRI-ZCTWNQIISA-N |
SMILES isomérico |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)F |
SMILES canónico |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


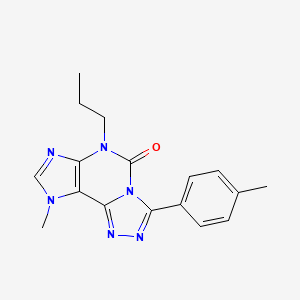
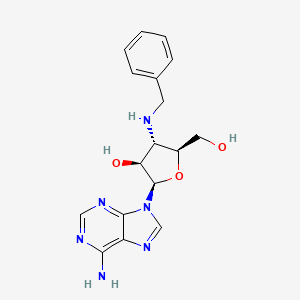
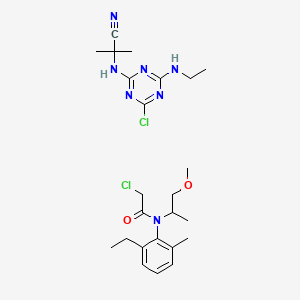

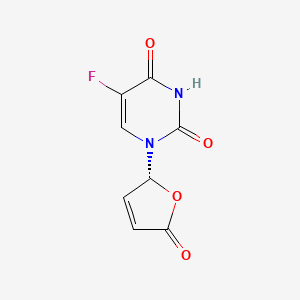
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
